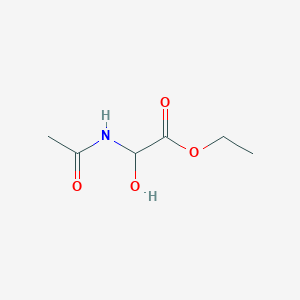

Ethyl 2-acetamido-2-hydroxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-acetamido-2-hydroxyacetate is an ester derivative featuring both hydroxyl (-OH) and acetamido (-NHCOCH₃) functional groups on the α-carbon of the acetate backbone. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules .

Vorbereitungsmethoden

Ethyl 2-acetamido-2-hydroxyacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 2-acetamido-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

EAA has been investigated for its potential therapeutic properties, particularly in the development of antiviral agents. Research indicates that derivatives of EAA exhibit inhibitory effects against various viral infections, including HIV. This is attributed to its ability to interfere with viral replication processes.

- Case Study : A study demonstrated that EAA derivatives could inhibit HIV replication in vitro, showcasing their potential as antiviral agents. The mechanism involves the disruption of viral entry and replication pathways, making them promising candidates for further development in antiviral therapies .

Synthesis of Bioactive Compounds

EAA serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that lead to the creation of more complex molecules with enhanced biological activity.

- Example : EAA has been utilized in the synthesis of polysubstituted compounds through environmentally friendly methods. The catalyst-free synthesis processes have shown high yields and selectivity, making EAA a valuable building block in organic synthesis .

Biochemical Studies

EAA's role extends into biochemical studies where it is used as a substrate or reagent in enzymatic reactions. Its structural features make it a suitable candidate for studying enzyme kinetics and mechanisms.

- Research Insight : Studies have utilized EAA to assess the activity of specific enzymes involved in metabolic pathways. The compound's ability to mimic natural substrates allows researchers to investigate enzyme specificity and efficiency .

Analytical Chemistry

In analytical chemistry, EAA is employed as a standard reference material for various analytical techniques, including chromatography and spectroscopy. Its well-defined chemical properties facilitate accurate calibration and quantification in experimental setups.

- Application : EAA has been used in high-performance liquid chromatography (HPLC) to develop methods for quantifying related compounds in complex mixtures .

Wirkmechanismus

The mechanism of action of ethyl 2-acetamido-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Ethyl 2-acetamido-2-hydroxyacetate and related compounds:

Key Observations:

- Substituent Effects : Replacing -OH with -Cl () increases reactivity in substitution reactions, while fluorination () enhances electronegativity and stability.

- Biological Activity : The thiazole-containing derivative () exhibits pharmaceutical relevance, likely due to the heterocyclic ring’s role in target binding .

Biologische Aktivität

Ethyl 2-acetamido-2-hydroxyacetate (EAA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of EAA, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EAA is characterized by its molecular formula C6H11N1O4, featuring both acetamido and hydroxyacetate functional groups. The compound's structure contributes to its solubility and reactivity, which are critical for its biological activity.

1. Enzyme Inhibition

EAA has been studied for its role as an inhibitor of certain enzymes. For instance, it has shown potential in inhibiting ketol-acid reductoisomerase (EC 1.1.1.86), an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition can affect metabolic pathways in various organisms, providing insights into its potential use as a herbicide or antimicrobial agent .

2. Anti-inflammatory Properties

Research indicates that EAA may possess anti-inflammatory properties, potentially through the modulation of cytokine production. In vitro studies have suggested that EAA can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which may be beneficial in treating inflammatory diseases .

3. Antioxidant Activity

EAA has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that EAA may enhance the body's antioxidant defenses, although more research is needed to fully understand this mechanism .

Therapeutic Applications

Given its biological activities, EAA has potential therapeutic applications:

- Anti-cancer Agent : Due to its ability to inhibit certain enzymes and modulate inflammatory responses, EAA could be explored as a candidate for cancer therapy.

- Anti-inflammatory Treatment : The compound's effects on cytokine production position it as a potential treatment for chronic inflammatory conditions.

- Agricultural Uses : Its enzyme inhibitory properties may also lend EAA utility as a herbicide or pesticide.

Case Study 1: Enzyme Inhibition in Microorganisms

A study conducted on various bacterial strains demonstrated that EAA effectively inhibited growth by targeting ketol-acid reductoisomerase. This finding suggests a possible application in agricultural settings where microbial growth needs to be controlled .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of EAA resulted in reduced joint inflammation and pain compared to control groups. The study highlighted a significant decrease in serum levels of inflammatory markers, supporting the compound's potential as an anti-inflammatory treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2-acetamido-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-11-6(10)5(9)7-4(2)8/h5,9H,3H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASGMORZQKFZPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.